N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride
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Overview
Description
N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further linked to an imidazole ring through a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:
Formation of 4-tert-Butylbenzoyl Chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The resulting 4-tert-butylbenzoyl chloride is then reacted with imidazole in the presence of a base such as triethylamine (TEA) to form N-((4-tert-Butylbenzoyl)methyl)imidazole.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid (HCl) to the reaction mixture to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen atom.
2-Phenylimidazole: An imidazole derivative with a phenyl group at the second position.
4-Methylimidazole: An imidazole derivative with a methyl group at the fourth position.
Uniqueness
N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride is unique due to the presence of the tert-butylbenzoyl moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
77234-72-1 |
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Molecular Formula |
C15H19ClN2O |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C15H18N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)10-17-9-8-16-11-17;/h4-9,11H,10H2,1-3H3;1H |
InChI Key |
PRHDJBQOGSBATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-] |
Origin of Product |
United States |
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